Kansuinine B is a natural product found in Euphorbia kansui with data available.

Kansuinine B

CAS No.: 57685-46-8

Cat. No.: VC1573608

Molecular Formula: C38H42O14

Molecular Weight: 722.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57685-46-8 |

|---|---|

| Molecular Formula | C38H42O14 |

| Molecular Weight | 722.7 g/mol |

| IUPAC Name | (1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate |

| Standard InChI | InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3 |

| Standard InChI Key | JFOILMZFESGPDU-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@@H](O2)C(C(=O)[C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@]([C@@H]([C@@]3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C |

| SMILES | CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C |

| Canonical SMILES | CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C |

Introduction

Chemical Identity and Properties

Kansuinine B is a complex diterpenoid isolated from the roots of Euphorbia kansui T.N.Liou ex T.P.Wang. The compound possesses distinctive chemical properties that contribute to its biological activity.

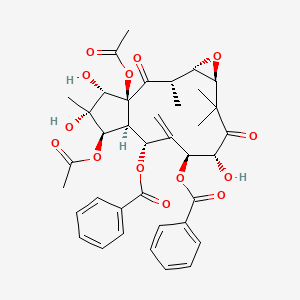

Structural Characteristics

Kansuinine B has a molecular formula of C₃₈H₄₂O₁₄ and a molecular weight of 722.73 daltons . Its chemical structure contains multiple functional groups including acetyl, benzoyl, and hydroxyl moieties attached to a diterpenoid scaffold. The SMILES notation for Kansuinine B is: [H][C@@]12O[C@@]1([H])C(C)(C)C(=O)C@HC@@HC(=C)C@H[C@@]1([H])C@@HC@(O)C@H[C@]1(OC(C)=O)C(=O)[C@H]2C .

Physical Properties

The compound exists as a crystalline solid at room temperature. While complete physicochemical data is limited in the available literature, Kansuinine B's complex structure with multiple oxygen-containing functional groups suggests it possesses moderate polarity. The CAS registry number for Kansuinine B is 57685-46-8 .

Biological Source and Isolation

Kansuinine B is primarily derived from Euphorbia kansui, a plant with significant history in traditional medicine systems.

Botanical Information

Euphorbia kansui belongs to the Euphorbiaceae family and is primarily cultivated in East Asia. In traditional Chinese medicine, this plant is classified as having "cold" properties with a bitter taste and is believed to affect the lung, kidney, and large intestine meridians .

Traditional Applications

The dried root of Euphorbia kansui, known as "Gan Sui" in Chinese medicine, has been utilized for centuries in various traditional formulations. It appears as an ingredient in several classic preparations including Wu Zhu Wan (Five-Jujube Pill), Xiao Zhang Wan, and Qu Tan Zhi Ke Chong Ji (Phlegm-Removing and Cough-Relieving Granules) .

Pharmacological Activities

Research has revealed several significant biological activities of Kansuinine B, with particular emphasis on its effects on inflammatory pathways.

Anti-inflammatory Mechanisms

Kansuinine B exhibits notable anti-inflammatory properties through its effects on IL-6 signaling pathways. Studies have demonstrated that Kansuinine B inhibits Stat3 activation induced by IL-6, a key pro-inflammatory cytokine involved in various inflammatory conditions .

Signal Transduction Modulation

The compound has shown an inhibitory effect on IL-6-induced Stat3 activation by activating ERK1/2 (Extracellular Signal-Regulated Kinases 1/2). When MEK (Mitogen-Activated Protein Kinase Kinase) is inhibited, the effects of Kansuinine B on IL-6-induced Stat3 activation and tyrosine phosphorylation are significantly blocked .

Molecular Mechanisms of Action

The biomolecular interactions of Kansuinine B reveal sophisticated modulation of cellular signaling pathways.

IL-6/Stat3 Pathway Interaction

Research conducted on human hepatoma cells has elucidated that Kansuinine B specifically targets the IL-6-induced cellular signaling. The inhibition of IL-6-induced signal transduction by Kansuinine B appears to be partially mediated through sustained activation of ERK1/2 .

Effects on SOCS-3 Expression

Treatment with Kansuinine B results in increased Stat3 serine phosphorylation and enhanced expression of SOCS-3 (Suppressor of Cytokine Signaling 3), a negative regulator of cytokine signaling. This mechanism represents a novel approach to block IL-6-induced cellular effects .

ERK1/2 Activation Pathway

The activation of ERK1/2 by Kansuinine B plays a crucial role in its inhibitory effects on IL-6-induced Stat3 activation. This appears to be a key mechanism through which Kansuinine B exerts its anti-inflammatory effects .

| Specification | Details |

|---|---|

| Molecular Formula | C₃₈H₄₂O₁₄ |

| Molecular Weight | 722.73 |

| CAS Number | 57685-46-8 |

| Storage Conditions | Powder: -20°C (3 years stability) |

| In solvent: -80°C (1 year stability) | |

| Shipping Condition | With blue ice |

| Purity | Typically >98% for research grade |

Traditional Medicine Context

Euphorbia kansui, the source plant for Kansuinine B, has an established history in traditional medicine systems.

Traditional Chinese Medicine Formulations

Several traditional Chinese medicine formulations incorporate Euphorbia kansui as an ingredient. These include:

Table 2: Traditional Formulations Containing Euphorbia kansui

| Formulation Name | Type | Primary Applications |

|---|---|---|

| Wu Zhu Wan (舟车丸) | Moisture-Eliminating Medicine | Water retention, edema |

| Shi Zao Wan (十枣丸) | Moisture-Eliminating Medicine | Ascites, edema |

| Qu Tan Zhi Ke Chong Ji (祛痰止咳冲剂) | Phlegm-Resolving Medicine | Phlegm, cough |

| Xiang Wan (臌症丸) | Moisture-Eliminating Medicine | Abdominal distension |

Traditional Properties

In traditional Chinese medicine, Euphorbia kansui is classified as having:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume